N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a structurally complex molecule featuring three key moieties:
Chloro-substituted benzamide: The 2-chloro substituent on the benzamide ring may enhance lipophilicity and influence electronic properties, affecting target binding.
Sulfonated thiazinane ring: The 1,1-dioxido-1,2-thiazinan-2-yl group introduces a sulfone moiety, which can improve aqueous solubility and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C21H23ClN4O3S |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C21H23ClN4O3S/c22-17-14-15(26-12-3-4-13-30(26,28)29)9-10-16(17)21(27)23-11-5-8-20-24-18-6-1-2-7-19(18)25-20/h1-2,6-7,9-10,14H,3-5,8,11-13H2,(H,23,27)(H,24,25) |
InChI Key |
DUFQYTJSPVMIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the propyl chain and the chlorinated benzamide. The final step involves the incorporation of the sulfonamide group.
Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Propyl Chain Introduction: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Chlorinated Benzamide Formation: The chlorinated benzamide can be synthesized by the reaction of 2-chloro-4-nitrobenzoic acid with amines, followed by reduction of the nitro group.
Sulfonamide Incorporation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro substituent on the benzamide moiety undergoes nucleophilic substitution under specific conditions. For example:
-
Aromatic substitution with amines or alkoxides can replace the chlorine atom. This is facilitated by electron-withdrawing groups (e.g., sulfonyl, thiazinan) that activate the benzene ring toward nucleophilic attack .
-
Thiolation using phosphorus sulfides (e.g., PS) converts the amide group into a thioamide, enabling further cyclization .
Example Reaction Pathway:
-
Chlorine displacement by morpholine:
Yield optimization requires polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C .
Cross-Coupling Reactions
The benzimidazole and thiazinan moieties participate in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling modifies the benzamide aryl group using boronates.
-
Buchwald-Hartwig amination introduces nitrogen-containing substituents at the chloro position .
Case Study:
A structurally similar compound, N-(benzo[d]imidazol)-2-chloroacetamide , underwent Pd-catalyzed coupling with phenylboronic acid to yield biaryl derivatives with enhanced antimicrobial activity .
Thiazinan Ring Functionalization
The 1,2-thiazinan-1,1-dioxide group undergoes ring-opening and alkylation:
Table 1: Thiazinan Ring Reactions
For the target compound, methylation at the thiazinan sulfur is feasible using iodomethane and NaH, producing analogs with altered solubility .
Benzimidazole Coordination and Alkylation
The benzimidazole nitrogen acts as a ligand for metal ions (e.g., Zn, Cu), forming complexes that enhance biological activity . Additionally:
-
N-alkylation with propyl chains (as seen in the parent compound) occurs via SN2 mechanisms using alkyl bromides.
-
Ultrasound-assisted cyclization with thioureas generates thiazinan-imine hybrids .
Oxidation-Reduction Dynamics
-
The dioxido-sulfonyl group resists further oxidation but can be reduced to sulfinic acids under strong reducing agents (e.g., LiAlH) .
-
The benzimidazole ring is stable to mild oxidants (e.g., KMnO) but degrades under acidic peroxides .
Synthetic Optimization Challenges
Multi-step synthesis of this compound requires precise control to avoid side reactions:
-
Key Intermediate : 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl chloride is coupled with 3-(1H-benzimidazol-2-yl)propan-1-amine under Schotten-Baumann conditions.
-
Purity Challenges : Chromatography (SiO, MeOH/CHCl) resolves regioisomers formed during thiazinan ring closure .
Table 2: Reaction Profiles of Structural Analogs
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Benzimidazole moiety : Known for various biological activities.
- Thiazinan derivative : Contributes to its unique interaction profile with biological targets.
- Chlorobenzamide backbone : Enhances its pharmacological properties.
This structural arrangement suggests that the compound may interact with specific biological macromolecules, making it a candidate for further pharmacological evaluation.
Biological Activities
N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been associated with several biological activities:
- Antimicrobial Properties : Compounds containing benzimidazole and thiazinan structures have demonstrated antimicrobial effects. For instance, similar derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antibacterial properties .
- Anticancer Activity : The benzimidazole core is frequently linked to anticancer activity. Research on related compounds has suggested potential mechanisms of action that could be explored for cancer treatment .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound can be approached through multi-step synthetic routes. Key steps include:
- Formation of the Benzimidazole Core : Initial reactions involve the synthesis of the benzimidazole unit, which can be achieved through condensation reactions.
- Introduction of the Thiazinan Group : This step typically involves cyclization reactions that incorporate sulfur and oxygen functionalities.
- Chlorination and Final Coupling : The final steps include chlorination at the benzamide position and coupling reactions to attach the propyl chain.
This multi-step process allows for the optimization of biological activity by introducing specific substituents at various stages .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzimidazole Derivatives | Contains benzimidazole core | Antimicrobial, anticancer |
| Thiazole-based Compounds | Incorporates thiazole ring | Antimicrobial, anti-inflammatory |
| 4-Chlorobenzamide Derivatives | Benzamide with chlorine substituent | Analgesic properties |
These studies highlight the potential of compounds similar to this compound in various therapeutic areas .
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Benzimidazole-Linked Benzamide Derivatives
Compound 5 : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-chlorophenyl)benzamide
- Key differences :
- Propenyl linker (vs. propyl in the target compound), creating a conjugated system.
- 2-Chlorophenyl substituent (similar to the target’s 2-chloro group).
Compound W1 : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide
- Key differences :
- Thioacetamido linker (vs. propyl chain).
- Strongly electron-withdrawing 2,4-dinitrophenyl group (vs. thiazinan-sulfone).
- Properties : Highlighted for antimicrobial and anticancer activities, emphasizing the role of electron-deficient aromatic substituents in bioactivity.
Sulfone-Containing Analogues
Compound 2 : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Key differences :
- Benzodithiazin sulfone core (vs. thiazinan sulfone).
- Hydrazine substituent (vs. benzamide linkage).
- Properties : High thermal stability (mp 271–272°C) and spectral confirmation of sulfone vibrations (IR: 1345, 1155 cm⁻¹), underscoring sulfone’s role in stability.
Chloro-Substituted Benzamides
Compound 7 : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-chlorophenyl)benzamide
- Key differences :
- 4-Chlorophenyl substituent (vs. 2-chloro in the target).
- Propenyl linker (vs. propyl).
- Properties : Higher yield (60%) compared to 2- and 3-chloro analogues, suggesting para-substitution favors synthesis efficiency.
Structural-Activity Relationships (SAR) and Functional Insights
Substituent Position and Electronic Effects
- Chloro position : Meta- and para-chloro substituents (e.g., Compounds 6 and 7) exhibit higher yields than ortho-substituted analogues, likely due to reduced steric hindrance . The target’s 2-chloro group may enhance target binding via directed hydrophobic interactions.
- Sulfone groups: The thiazinan-1,1-dioxide moiety in the target compound likely improves solubility and metabolic stability compared to non-sulfonated analogues, as seen in Compound 2’s thermal and spectroscopic stability .
Linker Flexibility and Conjugation
- Propyl vs.
Benzimidazole Core Modifications
- The benzo[d]imidazol-2-yl group is conserved across analogues, suggesting its critical role in π-π stacking or hydrogen bonding with biological targets .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H19ClN4O3S
- Molecular Weight : 420.90 g/mol
- CAS Number : 1401574-36-4
The structural configuration includes a benzimidazole moiety, which is known for its diverse biological activities, and a thiazinane ring contributing to its pharmacological profile.
The biological activity of this compound primarily stems from its interaction with various biological targets. The benzimidazole component is known to modulate GABA-A receptors, potentially offering anxiolytic effects similar to benzodiazepines . Additionally, the thiazinane structure has been associated with antimicrobial and anti-inflammatory activities .
Antimicrobial Activity
Several studies have indicated that derivatives of thiazines exhibit significant antimicrobial properties. For instance, compounds with similar thiazinane structures have shown efficacy against various bacterial strains and fungi . This suggests that this compound may possess similar antimicrobial effects.
Anticancer Potential
Research on related compounds has revealed anticancer properties through mechanisms such as apoptosis induction in cancer cells. The benzimidazole ring is often implicated in anticancer activity due to its ability to inhibit tubulin polymerization . Further studies are needed to explore the specific anticancer mechanisms of this compound.
Neuropharmacological Effects
The compound's potential as a neuropharmaceutical agent has been highlighted in studies focusing on GABA-A receptor modulation. Compounds in the benzimidazole class have shown promise as positive allosteric modulators (PAMs), which enhance GABAergic transmission and may be beneficial in treating anxiety and other neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the substituents on the benzimidazole or thiazinane rings can significantly influence the potency and selectivity for biological targets.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that similar thiazine derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for this compound in treating infections .
- Neuropharmacological Investigation : Research on related benzimidazole compounds showed promising results in enhancing GABA-A receptor activity, leading to anxiolytic effects without the side effects commonly associated with traditional benzodiazepines .
Q & A
Q. What is the synthetic protocol for N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide and its intermediates?
The synthesis involves a multi-step process:
- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (yield: 71%, m.p. 238–239°C) .
- Step 2 : Treat with hydrazine hydrate to generate 2-hydrazinyl-1H-benzo[d]imidazole, confirmed via FT-IR (N-H stretch at 3464 cm⁻¹) and ¹H-NMR (δ12.31 for S-H, δ10.93 for N-H) .
- Step 3 : Condense with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates (Rf = 0.55) .
- Final Step : React intermediates with aromatic aldehydes/ketones in ethanol under reflux (5 hours) to yield target compounds (e.g., 4a-t series, yields 60–85%) .
Q. Key Analytical Validation :
Q. How is the structural integrity of this compound validated in academic research?
Structural validation requires:
- Elemental Analysis : Verify C, H, N, S content (deviation ≤ ±0.4% from theoretical values) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 455.5 for C22H21N3O6S derivatives) .
- Multinuclear NMR : Assign aromatic carbons (δ115–151 ppm in ¹³C NMR) and functional groups (e.g., C=N at δ1742 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-substituted benzimidazole derivatives?
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay Standardization : Validate anticonvulsant activity using the same in vivo models (e.g., maximal electroshock test) and dose ranges .
- Purity Checks : Re-crystallize compounds to ≥98% purity (TLC monitoring) to exclude impurities affecting bioactivity .
- Orthogonal Techniques : Cross-validate results with LC-MS (quantitative analysis) and molecular docking (target binding affinity) .
Q. What methodological frameworks are recommended for studying the environmental fate of this compound?
Q. How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
- Conceptual Models : Link anticonvulsant activity to GABA receptor modulation or sodium channel inhibition .
- Computational Chemistry : Perform DFT calculations to map electrostatic potential surfaces (EPS) of the benzimidazole-thiazinan core .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., Cl at position 2) with IC50 values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
